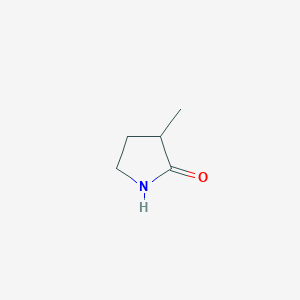

![molecular formula C14H15NO B1294654 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one CAS No. 5220-39-3](/img/structure/B1294654.png)

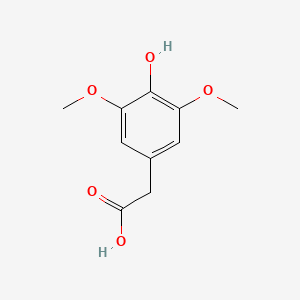

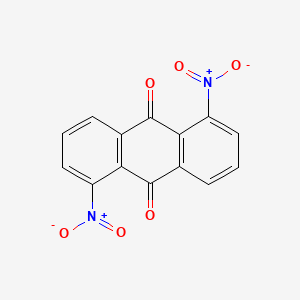

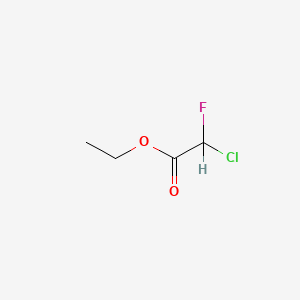

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is a chemical structure that is part of a broader class of compounds known for their interesting electronic and aromatic properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures that can help infer some characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as non-benzenoid quinones, involves complex reactions like cycloadditions followed by dehydration and decarboxylation processes . These methods could potentially be adapted for the synthesis of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, although the specific details would depend on the unique reactivity of the starting materials and intermediates involved in the synthesis pathway.

Molecular Structure Analysis

The molecular structure of compounds similar to 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one has been studied using techniques such as 1H and 13C NMR spectroscopy and theoretical calculations . These studies reveal that such compounds possess stable aromatic characters with positive resonance energies, which are important for their π-conjugation structures. This suggests that 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one may also exhibit a stable aromatic system.

Chemical Reactions Analysis

The chemical reactions involving related structures, such as the generation of protonated dicationic species, are indicated by changes in their 1H NMR spectra . This implies that 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one could also undergo similar ionization or other reactions that alter its electronic structure, which would be observable through spectroscopic methods.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, the properties of analogous compounds can offer some insights. For instance, the stability of the aromatic character and the presence of a conjugated system are likely to influence the compound's reactivity, solubility, and other physical properties. The exact properties would need to be determined experimentally or through computational chemistry methods.

Propriétés

IUPAC Name |

5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMBBNQWWBTULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200243 |

Source

|

| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one | |

CAS RN |

5220-39-3 |

Source

|

| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.